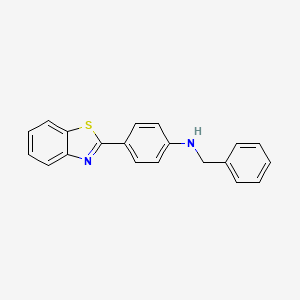
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline is a compound that belongs to the class of benzothiazoles, which are organic compounds containing a benzene ring fused to a thiazole ring
Métodos De Preparación
The synthesis of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be achieved through several synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with benzylamine in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol or dimethylformamide (DMF) under reflux conditions . Industrial production methods often involve the use of microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction time .
Análisis De Reacciones Químicas
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)-N-benzylaniline involves its interaction with specific molecular targets and pathways. It has been found to inhibit enzymes such as carbonic anhydrase and protein kinases, which play crucial roles in various biological processes . The compound’s ability to bind to these targets and disrupt their function is the basis for its antimicrobial and anticancer activities .
Comparación Con Compuestos Similares
4-(1,3-Benzothiazol-2-yl)-N-benzylaniline can be compared with other benzothiazole derivatives such as:
2-Aminobenzothiazole: Known for its antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Used in the synthesis of various pharmaceuticals and agrochemicals.
N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides: Studied for their optical and biological potential.
The uniqueness of this compound lies in its specific structure, which allows for diverse chemical modifications and applications in multiple fields.
Propiedades
Número CAS |
918879-21-7 |
|---|---|
Fórmula molecular |
C20H16N2S |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
4-(1,3-benzothiazol-2-yl)-N-benzylaniline |
InChI |
InChI=1S/C20H16N2S/c1-2-6-15(7-3-1)14-21-17-12-10-16(11-13-17)20-22-18-8-4-5-9-19(18)23-20/h1-13,21H,14H2 |
Clave InChI |
RGKPFFGLKSCAQQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


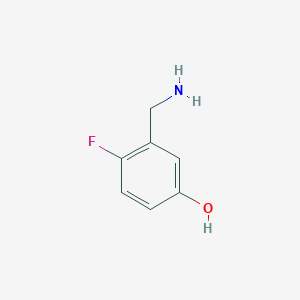
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole-8-carbohydrazide dimethanesulfonate](/img/structure/B12634294.png)
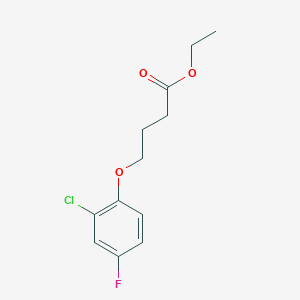
![2,2-Dimethyl-7-nitro-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one](/img/structure/B12634303.png)
![1-{4-[2-(2-Phenylethyl)anilino]piperidin-1-yl}ethan-1-one](/img/structure/B12634310.png)
![2,5,8,11-Tetraazabicyclo[10.3.1]hexadeca-1(16),12,14-triene](/img/structure/B12634315.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-fluoro-N-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]benzamide](/img/structure/B12634316.png)
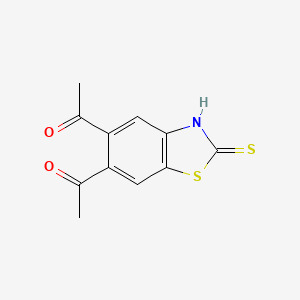
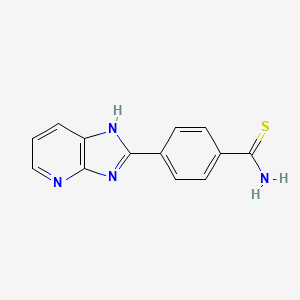

![4-[4-(2-Fluoropyridine-3-carbonyl)piperazin-1-yl]benzonitrile](/img/structure/B12634356.png)
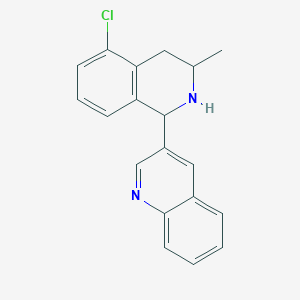
![[4-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B12634368.png)
![4-[(2S)-4-Methyl-5-oxomorpholin-2-yl]phenyl benzenesulfonate](/img/structure/B12634371.png)
